molecular formula C21H21N3O2 B12181699 N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12181699
M. Wt: 347.4 g/mol
InChI Key: VXDRDAHERDJGLN-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with cyclohexanone and benzaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-cyclohexyl-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C21H21N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,23,25)

InChI Key

VXDRDAHERDJGLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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